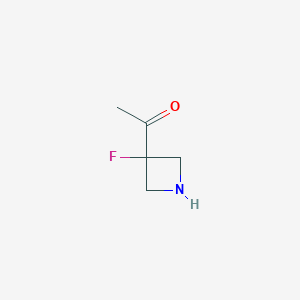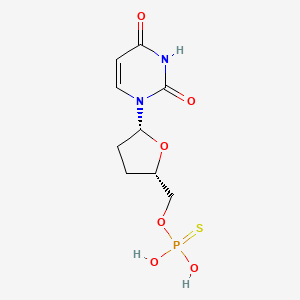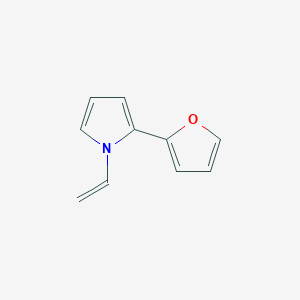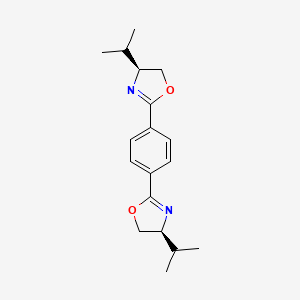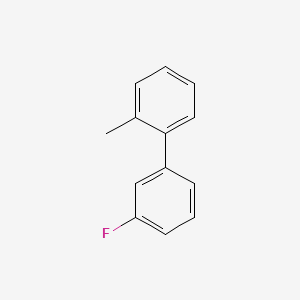
3-Fluoro-2'-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H11F It is a derivative of biphenyl, where a fluorine atom is attached to the third carbon of one phenyl ring, and a methyl group is attached to the second carbon of the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction involves the coupling of 3-fluorophenylboronic acid with 2’-methylbromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or water .
Industrial Production Methods: Industrial production of 3-Fluoro-2’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes.
化学反应分析
Types of Reactions: 3-Fluoro-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation due to the presence of the aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 3-Fluoro-2’-methyl-1,1’-biphenyl can yield nitro derivatives, while oxidation can produce carboxylic acids or ketones .
科学研究应用
Chemistry: 3-Fluoro-2’-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its interactions with biological targets and its potential as a lead compound in drug discovery .
Industry: In the industrial sector, 3-Fluoro-2’-methyl-1,1’-biphenyl is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .
作用机制
The mechanism of action of 3-Fluoro-2’-methyl-1,1’-biphenyl involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
2-Fluoro-1,1’-biphenyl: Similar structure but with the fluorine atom at the second position.
4-Fluoro-1,1’-biphenyl: Fluorine atom at the fourth position.
2’-Methyl-1,1’-biphenyl: Methyl group at the second position without the fluorine atom.
Uniqueness: 3-Fluoro-2’-methyl-1,1’-biphenyl is unique due to the combined presence of both the fluorine and methyl groups, which impart distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
属性
分子式 |
C13H11F |
|---|---|
分子量 |
186.22 g/mol |
IUPAC 名称 |
1-fluoro-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,1H3 |
InChI 键 |
YHPKHHOPOKDWSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


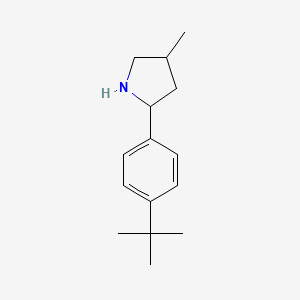
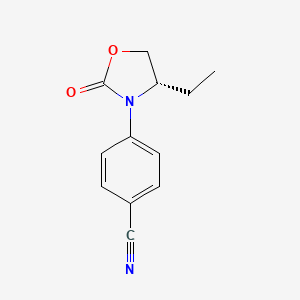
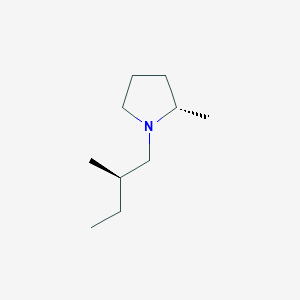
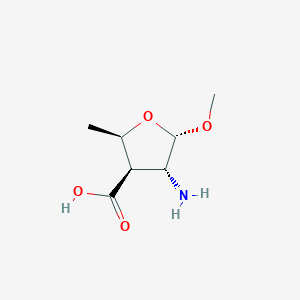
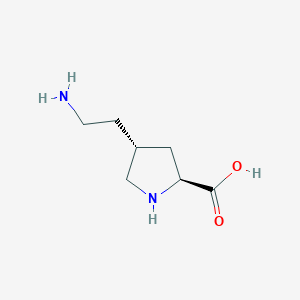

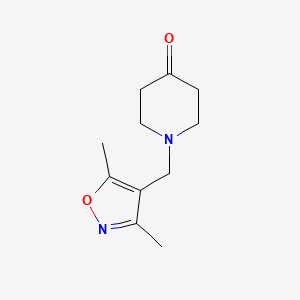
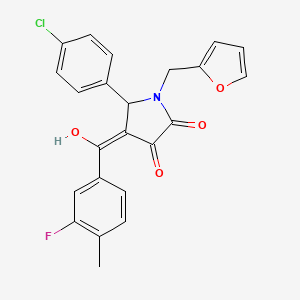
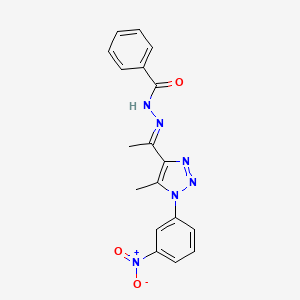
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
